molecular formula C21H15FN2O7S B5075016 4-[[3-[(4-carboxyphenyl)sulfamoyl]-4-fluorobenzoyl]amino]benzoic acid

4-[[3-[(4-carboxyphenyl)sulfamoyl]-4-fluorobenzoyl]amino]benzoic acid

Cat. No.: B5075016
M. Wt: 458.4 g/mol
InChI Key: LVQOLGXQWCSVPM-UHFFFAOYSA-N
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Description

4-[[3-[(4-carboxyphenyl)sulfamoyl]-4-fluorobenzoyl]amino]benzoic acid is a complex organic compound that features a combination of carboxylic acid, sulfonamide, and fluorobenzoyl functional groups

Properties

IUPAC Name

4-[[3-[(4-carboxyphenyl)sulfamoyl]-4-fluorobenzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O7S/c22-17-10-5-14(19(25)23-15-6-1-12(2-7-15)20(26)27)11-18(17)32(30,31)24-16-8-3-13(4-9-16)21(28)29/h1-11,24H,(H,23,25)(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQOLGXQWCSVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-[(4-carboxyphenyl)sulfamoyl]-4-fluorobenzoyl]amino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Reduction: Conversion of the nitro group to an amine group.

    Sulfonation: Introduction of a sulfonamide group.

    Fluorination: Introduction of a fluorine atom.

    Coupling: Formation of the final compound through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[3-[(4-carboxyphenyl)sulfamoyl]-4-fluorobenzoyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the carboxylic acid group may yield a carboxylate salt, while reduction of the sulfonamide group may yield an amine.

Scientific Research Applications

4-[[3-[(4-carboxyphenyl)sulfamoyl]-4-fluorobenzoyl]amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[3-[(4-carboxyphenyl)sulfamoyl]-4-fluorobenzoyl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Sulfamoylbenzoic acid: A simpler compound with similar functional groups but lacking the fluorobenzoyl group.

    4-Carboxybenzenesulfonamide: Another related compound with similar functional groups but different structural arrangement.

Uniqueness

4-[[3-[(4-carboxyphenyl)sulfamoyl]-4-fluorobenzoyl]amino]benzoic acid is unique due to the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

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